molecular formula C24H26N6O B15119096 3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine

3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine

Cat. No.: B15119096
M. Wt: 414.5 g/mol
InChI Key: FXJDPIODLDBZRS-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with an ethoxyphenyl group and an imidazo[1,2-a]pyridin-2-ylmethyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine scaffold, followed by the introduction of the piperazine ring and finally the ethoxyphenyl group. Key steps may include:

    Formation of imidazo[1,2-a]pyridine: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of piperazine: This step often involves nucleophilic substitution reactions.

    Introduction of ethoxyphenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar chemical properties.

    Pyridazine derivatives: Compounds with a pyridazine core exhibit similar reactivity and can be used in similar applications.

Uniqueness

3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C24H26N6O/c1-2-31-21-8-6-19(7-9-21)22-10-11-24(27-26-22)29-15-13-28(14-16-29)17-20-18-30-12-4-3-5-23(30)25-20/h3-12,18H,2,13-17H2,1H3

InChI Key

FXJDPIODLDBZRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4

Origin of Product

United States

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